(Perfluoro-n-octyl)ethane
Description
Contextualizing (Perfluoro-n-octyl)ethane within Per- and Polyfluoroalkyl Substances (PFAS) Research
PFAS are a large family of thousands of synthetic chemicals that have been in commercial use since the 1940s. academie-sciences.fr They are characterized by the presence of at least one perfluoroalkyl moiety, which imparts properties such as thermal, chemical, and biological stability. atomfair.com This stability is due to the strength of the carbon-fluorine (C-F) bond. atomfair.com
This compound is classified as a PFAS. nih.gov Research into PFAS is extensive, driven by their widespread presence in the environment and potential for bioaccumulation. academie-sciences.fr While much of the focus has been on long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), there is growing interest in the environmental fate and behavior of other PFAS, including semifluorinated compounds like this compound. diva-portal.org These compounds are noted for their unique physicochemical properties, including being both hydrophobic and lipophobic. acs.org
Research Significance of Fluorinated Ethanes in Contemporary Fluorochemical Science
Fluorinated ethanes, as a class of compounds, are significant in fluorochemical science. They have been considered as potential replacements for chlorofluorocarbons (CFCs) in various applications due to their lower ozone depletion potential. oup.com The introduction of fluorine atoms into an ethane (B1197151) molecule dramatically alters its properties, including its reactivity and biological activity. oup.com
The study of fluorinated ethanes contributes to a deeper understanding of the fundamental aspects of organofluorine chemistry. For instance, research on the infrared and Raman spectra of fluorinated ethanes provides insights into their molecular structure and the forces between atoms. acs.orgresearchgate.net Furthermore, understanding the metabolism and potential toxicity of various fluorinated ethanes is an area of active investigation, with studies showing that the specific arrangement of fluorine and other halogen atoms on the ethane structure is critical to its biological fate. oup.com
From a materials science perspective, semifluorinated alkanes are of interest for their ability to self-assemble into nanometric domains on surfaces. academie-sciences.fr This property is being explored for the creation of robust, quasi-crystalline systems. academie-sciences.fr this compound, as a key intermediate in the synthesis of fluoropolymers and surfactants, plays a role in the development of advanced materials with enhanced hydrophobicity and chemical resistance. atomfair.com Its thermal stability also makes it suitable for high-temperature applications in material science and engineering. atomfair.com
Detailed Research Findings
While specific academic research focusing solely on this compound is limited, its properties and applications can be inferred from its classification and the broader context of fluorochemical research.
Physicochemical Properties
The available data for this compound is primarily from chemical suppliers and databases. A compilation of its known properties is presented in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | atomfair.comnih.govsigmaaldrich.com |
| Synonyms | EPFO, Ethylheptadecafluorooctane | atomfair.comnih.gov |
| CAS Number | 77117-48-7 | atomfair.comnih.govsigmaaldrich.com |
| Molecular Formula | C10H5F17 | atomfair.comnih.govsigmaaldrich.com |
| Molecular Weight | 448.12 g/mol | atomfair.comnih.gov |
| Appearance | White powder | lookchem.com |
| Purity | Typically ≥95% | sigmaaldrich.com |
Applications in Research and Synthesis
This compound is utilized in several areas of chemical research and manufacturing:
Intermediate in Synthesis : It serves as a starting material for the synthesis of other perfluorinated compounds, including fluoropolymers and surfactants. atomfair.comsmolecule.com
Fluorinated Solvent : Due to its non-polar and inert nature, it is used as a specialty solvent in chemical formulations. atomfair.com
Reference Standard : In analytical chemistry, it can be employed as a reference standard. atomfair.com
Material Science : Its thermal stability makes it suitable for use in high-temperature processes in material science and engineering. atomfair.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F17/c1-2-3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAIMEWMJYVGEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F(CF2)8(CH2)2H, C10H5F17 | |
| Record name | Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880979 | |
| Record name | (Perfluoro-n-octyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77117-48-7, 85711-89-3 | |
| Record name | Perfluorooctylethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77117-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077117487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylheptadecafluorooctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085711893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Perfluoro-n-octyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylheptadecafluorooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Analytical Methodologies for the Detection and Quantification of Perfluoro N Octyl Ethane and Perfluoroalkyl Analogs
Advanced Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For perfluoroalkyl substances (PFAS), including (Perfluoro-n-octyl)ethane, various chromatographic techniques have been adapted and optimized to achieve the necessary selectivity and sensitivity.
Liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most widely used technique for the analysis of a broad range of PFAS. d-nb.infowaters.comnih.gov This is due to its applicability to a wide range of polar and nonpolar compounds. For non-ionic and volatile compounds like this compound, reversed-phase LC with a C18 or similar stationary phase is often employed. The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with additives such as ammonium (B1175870) acetate (B1210297) to improve ionization efficiency in the mass spectrometer.
Method development in LC for PFAS analysis involves optimizing several parameters to achieve good separation and peak shape. These parameters include the selection of the stationary phase, mobile phase composition and gradient, and flow rate. For instance, a study on the analysis of 29 PFAS in various environmental matrices utilized a C18 column with a gradient of methanol and water containing ammonium acetate. researchgate.net
Table 1: Representative Liquid Chromatography (LC) Method Parameters for Perfluoroalkyl Analogs
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 2.5 mM Ammonium Acetate in 95:5 Water:Acetonitrile |
| Mobile Phase B | 2.5 mM Ammonium Acetate in 95:5 Acetonitrile:Water |
| Gradient | Optimized for separation of target analytes |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
This table presents typical starting conditions for the analysis of perfluoroalkyl substances by LC-MS/MS. Specific conditions would need to be optimized for this compound.
Gas chromatography (GC) is particularly well-suited for the analysis of volatile and semi-volatile compounds that are thermally stable. nih.gov Given that this compound is a neutral and likely volatile compound, GC is a highly relevant technique for its analysis. GC offers high separation efficiency, leading to excellent resolution of complex mixtures. nih.gov For PFAS analysis, GC is often coupled with mass spectrometry (GC-MS).
The choice of the GC column is critical for achieving good separation. A mid-polar column, such as one with a 6% cyanopropylphenyl stationary phase, can be effective for separating various neutral PFAS. dtic.mil The temperature program of the GC oven is another key parameter that is optimized to ensure the separation of analytes based on their boiling points and interactions with the stationary phase.
Table 2: Illustrative Gas Chromatography (GC) Method Parameters for Volatile Perfluoroalkyl Analogs
| Parameter | Condition |
| Column | Rxi-624Sil MS (30 m x 0.25 mm, 1.4 µm film thickness) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | Start at 50°C (hold 2 min), ramp to 188°C at 5°C/min, then to 300°C at 15°C/min |
| Injector Temperature | 250 °C |
| Transfer Line Temp | 280 °C |
This table provides an example of GC conditions that could be adapted for the analysis of this compound.
Ion chromatography (IC) is a powerful technique for the determination of ionic species. While not directly applicable to the non-ionic this compound, it is a crucial method for the analysis of total organofluorine (TOF) after combustion of a sample. tudelft.nl In this approach, known as Combustion Ion Chromatography (CIC), the sample is combusted to convert all fluorine-containing compounds into hydrogen fluoride (B91410) (HF), which is then captured and analyzed by IC. enthalpy.comthermofisher.comresearchgate.net This provides a measure of the total fluorine content, which can be an important screening tool for PFAS contamination.
Capillary electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. mdpi.com For neutral compounds like this compound, a modification of CE called micellar electrokinetic chromatography (MEKC) would be necessary. In MEKC, a surfactant is added to the background electrolyte to form micelles, which act as a pseudo-stationary phase to enable the separation of neutral analytes. While less common than LC or GC for PFAS analysis, CE offers advantages such as high efficiency and low sample and reagent consumption. nih.govnih.gov
Supercritical fluid chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.comshimadzu.com SFC offers several advantages, including faster analysis times and reduced use of organic solvents compared to LC. nih.gov It is particularly well-suited for the separation of non-polar and moderately polar compounds. SFC has been successfully applied to the analysis of various perfluoroalkyl substances, including short-chain PFAS. researchgate.net Given the non-polar nature of this compound, SFC represents a promising and "green" alternative for its separation. mdpi.com
Mass Spectrometric Detection and Identification
Mass spectrometry (MS) is an indispensable tool for the detection and identification of organic compounds. Its high sensitivity and selectivity make it the detector of choice for the trace-level analysis of PFAS.
The coupling of chromatographic separation with mass spectrometric detection, known as hyphenation, provides a powerful analytical platform for the comprehensive analysis of complex samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for the analysis of most PFAS. d-nb.infowaters.comnih.gov For structural elucidation, tandem mass spectrometry (MS/MS) is employed. In LC-MS/MS, a precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process provides a unique fragmentation pattern that serves as a fingerprint for the compound, enabling its confident identification and quantification. The fragmentation of perfluoroalkyl carboxylates and sulfonates has been studied in detail, revealing complex rearrangement pathways. nih.govrsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile and semi-volatile PFAS. Electron ionization (EI) is a common ionization technique used in GC-MS, which can produce characteristic fragmentation patterns. For perfluoroalkanes, fragmentation often involves the cleavage of C-C bonds and the loss of CF2 units. fluorine1.ru The resulting mass spectrum provides valuable structural information for the identification of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the fragments with high accuracy, further aiding in structural elucidation. nih.gov
Table 3: Common Mass Spectrometric Parameters for Perfluoroalkyl Analog Analysis
| Parameter | Setting |
| Ionization Mode (LC-MS) | Electrospray Ionization (ESI), Negative Ion Mode |
| Ionization Mode (GC-MS) | Electron Ionization (EI) |
| Scan Type | Multiple Reaction Monitoring (MRM) for targeted analysis; Full Scan for non-targeted screening |
| Collision Gas (MS/MS) | Argon |
| Collision Energy | Optimized for each analyte to achieve characteristic fragmentation |
This table outlines typical mass spectrometric settings for PFAS analysis. The specific parameters would need to be determined experimentally for this compound.
Triple-Quadrupole Mass Spectrometry (QqQ-MS) for Targeted Perfluoroalkyl Analysis
Triple-quadrupole mass spectrometry (QqQ-MS), often coupled with liquid chromatography (LC), stands as a cornerstone for the targeted analysis of this compound and its perfluoroalkyl analogs. This technology is renowned for its high sensitivity and selectivity, making it the "gold standard" for quantifying known per- and polyfluoroalkyl substances (PFAS) in a variety of environmental and biological matrices. itrcweb.org The primary mode of operation for quantitative analysis on a QqQ instrument is Selected Reaction Monitoring (SRM), which provides excellent precision and a wide linear dynamic range. nih.gov
The QqQ-MS system consists of two quadrupole mass analyzers (Q1 and Q3) separated by a collision cell (q2). In SRM mode, Q1 is set to isolate a specific precursor ion (the molecular ion of the target analyte). This ion then enters the collision cell, where it is fragmented through collision with an inert gas. Q3 is then set to isolate a specific, characteristic fragment ion, known as a product ion. This highly specific transition from precursor to product ion is monitored over time. Only molecules that undergo this precise fragmentation pathway are detected, which significantly reduces background noise and matrix interference, thereby enhancing the accuracy and sensitivity of the measurement. nih.govthermofisher.cn
The performance of QqQ-MS has been compared to other mass spectrometry platforms for PFAS analysis. In a study comparing triple quadrupole (QqQ), 3D ion trap (IT), and quadrupole-linear IT (QqLIT) systems, the QqQ and QqLIT instruments demonstrated better precision (7-15%) compared to the IT system (10-17%). nih.gov Furthermore, the QqQ system offered a linear dynamic range of at least three orders of magnitude, superior to the two orders of magnitude provided by the IT system. nih.gov While high-resolution mass spectrometry (HRMS) techniques like quadrupole time-of-flight (QqTOF) are valuable for identifying unknown PFAS, triple quadrupole systems generally provide the highest sensitivity for targeted quantitative analysis. nih.govresearchgate.net The quantitative data obtained from UHPLC-QqTOF-MS for various PFAS have been shown to be in good agreement with those obtained by traditional LC-MS/MS with a triple quadrupole. nih.gov
Below is a table summarizing the performance characteristics of a QqQ-MS system for the analysis of various perfluoroalkyl substances.
| Compound Class | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Matrix |
| PFCAs | PFOA | 0.2 - 5.0 ng/L | 1 - 20 ng/L | 76 - 134 | Drinking/Surface Water nih.gov |
| PFSAs | PFOS | 0.2 - 5.0 ng/L | 1 - 20 ng/L | 76 - 134 | Drinking/Surface Water nih.gov |
| PFCAs | PFHxA | 0.01 - 5 ng/g | - | 60 - 95 | Fish nih.gov |
| PFSAs | PFOS | 0.01 - 5 ng/g | - | 60 - 95 | Fish nih.gov |
| PFCAs | PFDA | 0.005 - 2 ng/g | - | 63 - 95 | Human Milk nih.gov |
Contemporary Sample Preparation and Extraction Methods
Effective sample preparation is a critical prerequisite for the accurate analysis of this compound and its analogs. The primary goals are to isolate the target analytes from the sample matrix, remove interfering substances, and concentrate the sample to achieve the low detection limits required by regulatory guidelines.
Solid-Phase Extraction (SPE) Techniques
Solid-phase extraction (SPE) is the most widely used sample preparation technique for the analysis of PFAS in aqueous samples such as drinking and surface water. nih.govchromatographyonline.compalsystem.comeurofins.com The versatility of SPE lies in the diverse range of available sorbent chemistries that can be tailored to the specific analytes and matrix. chromatographyonline.com For PFAS, which includes a range of perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), polymeric weak-anion exchange (WAX) cartridges are commonly employed. sepscience.com
The SPE process typically involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the concentrated analytes with a small volume of solvent. The automation of SPE, known as on-line SPE, has been developed to increase sample throughput and reduce analysis time by directly coupling the extraction process to the LC-MS/MS system. nih.gov
A newer advancement, micro-SPE (µSPE), utilizes smaller sorbent particle sizes, which increases extraction efficiency and significantly reduces the required sample and solvent volumes. eprep-analytical.comnih.gov A µSPE method can reduce sample preparation time to as little as 5 minutes using only 2 mL of sample, compared to over 30 minutes and 250 mL for conventional methods, while achieving comparable results. eprep-analytical.com
The table below presents typical recovery data for various PFAS from water samples using SPE techniques.
| Method | PFAS Analyte | Matrix | Spiked Concentration | Recovery (%) | Relative Standard Deviation (%) |
| On-line SPE | PFOA | Tap Water | - | 76 - 134 | - nih.gov |
| On-line SPE | PFOS | River Water | - | 76 - 134 | - nih.gov |
| Micro-SPE | PFHxS | Surface Water | 100 ng/L | 86 - 111 | < 18 nih.gov |
| Micro-SPE | PFOA | Surface Water | 100 ng/L | 86 - 111 | < 18 nih.gov |
| Micro-SPE | PFOS | Surface Water | 100 ng/L | 86 - 111 | < 18 nih.gov |
Solid-Phase Microextraction (SPME) Applications
Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that is particularly advantageous for the analysis of volatile and semi-volatile PFAS, such as fluorotelomer alcohols (FTOHs) and perfluorooctane (B1214571) sulfonamides (FOSAs). palsystem.comchromatographyonline.com The method utilizes a coated fiber that is exposed to the sample, either by direct immersion (DI-SPME) or by exposure to the sample's headspace (HS-SPME). chromatographyonline.com Analytes partition from the matrix onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph (GC), where the analytes are thermally desorbed for analysis, often by GC-MS. chromatographyonline.comshimadzu.com
The key benefits of SPME include its simplicity, minimal sample volume requirements, and the elimination of organic solvents, which reduces the risk of background contamination. palsystem.com SPME also serves as a preconcentration technique, significantly enhancing signal intensity. For instance, DI-SPME has been shown to result in an approximately 100-fold signal enhancement for PFAS in aqueous samples compared to direct liquid injection. chromatographyonline.com HS-SPME is particularly useful as the fiber only interacts with gaseous molecules, making it less susceptible to interferences from polar compounds in the matrix. shimadzu.com
QuEChERS Methodologies for Complex Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation approach that has been successfully adapted for the extraction of a wide range of PFAS from complex solid and semi-solid matrices. lcms.cz Originally developed for pesticide residue analysis in food, it has proven effective for matrices such as fruits, vegetables, fish, and other animal tissues. lcms.cznih.govnih.gov
The typical QuEChERS procedure involves an initial extraction of the homogenized sample with acetonitrile, followed by the addition of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and partition the PFAS into the acetonitrile layer. lcms.cz A subsequent cleanup step, known as dispersive SPE (dSPE), is performed by adding a small amount of sorbent to the extract to remove matrix co-extractives like lipids and pigments. For PFAS analysis, modifications to the standard QuEChERS protocol are often necessary. For example, the removal of graphitized carbon black (GCB) from the dSPE step can improve the recovery of long-chain PFAS. lcms.cz A novel method integrating QuEChERS with an enhanced matrix removal mixed-mode passthrough cleanup has been validated for 40 PFAS in various tissue matrices, demonstrating excellent accuracy and precision. nih.gov
The following table shows recovery data for PFAS in different complex matrices using modified QuEChERS methods.
Comprehensive Fluorine Analysis Methods
While targeted methods like LC-QqQ-MS are essential for quantifying known PFAS, they cannot detect the thousands of other PFAS that may be present in a sample but for which analytical standards are not available. Comprehensive fluorine analysis methods address this gap by measuring the total amount of fluorine, providing a more complete picture of PFAS contamination.
Combustion Ion Chromatography (CIC) for Total Organic Fluorine (TOF)
Combustion Ion Chromatography (CIC) has emerged as a critical technique for assessing the total organic fluorine (TOF) content in a sample, which serves as a proxy for the total PFAS concentration. measurlabs.comifpmag.com This method is valuable as an initial screening tool, especially when the identity of the specific PFAS compounds is unknown. measurlabs.com
The CIC process involves the high-temperature combustion of a sample (typically 900-1100 °C) in an oxygen and argon atmosphere. nih.govacs.org This process breaks the strong carbon-fluorine (C-F) bond, converting all organofluorine compounds into gaseous hydrogen fluoride (HF). ifpmag.comacs.org The resulting gases are then passed through an absorbing solution (usually water), and the fluoride ion concentration in the solution is subsequently measured using ion chromatography (IC). measurlabs.comnih.gov
To determine the TOF, the total inorganic fluorine (TIF) is measured separately (e.g., by direct injection of a water extract) and subtracted from the total fluorine (TF) measured by CIC. nih.gov A related technique measures Adsorbable Organic Fluorine (AOF) in water samples by first adsorbing organic compounds onto activated carbon, washing away inorganic fluoride, and then analyzing the carbon by CIC. enthalpy.com The main advantage of CIC is its ability to provide a comprehensive measure of organofluorine content. acs.org Its primary limitation is its non-selective nature; it quantifies the total amount of organic fluorine but does not identify the individual compounds contributing to that total. measurlabs.com Therefore, CIC is often used to complement targeted LC-MS/MS analyses. measurlabs.comacs.org
The table below illustrates the application of CIC in analyzing food contact materials (FCMs), comparing Total Organic Fluorine (TOF) to Extractable Organic Fluorine (EOF).
| Sample Type | Total Organic Fluorine (TOF) (ppm) | Extractable Organic Fluorine (EOF) (ppm) | EOF as % of TOF |
| Food Contact Material | >100 | <15% of TOF value | <15% nih.gov |
Proton Induced Gamma-ray Emission (PIGE) for Bulk Fluorine Content
Proton Induced Gamma-ray Emission (PIGE) is a nuclear analytical technique employed for the determination of the total fluorine content in a sample. nd.edu This method is particularly useful for quantifying elements with low atomic numbers. nd.eduansto.gov.au The fundamental principle of PIGE involves bombarding a sample with a high-energy proton beam, typically in the mega-electron volt (MeV) range, from a particle accelerator. serdp-estcp.milunion.edu When the protons interact with the nuclei of fluorine-19 (¹⁹F), the only stable isotope of fluorine, they induce a nuclear reaction. This interaction excites the fluorine nucleus, which then de-excites by emitting gamma rays at specific, characteristic energies. ansto.gov.auunion.edunih.gov
For fluorine, the most prominent gamma-ray peaks are observed at 110 and 197 kilo-electron volts (keV). nd.eduunion.edu The intensity of these emitted gamma rays is directly proportional to the number of fluorine atoms in the sample, allowing for a quantitative analysis of the total fluorine concentration. ansto.gov.aunih.gov PIGE is considered a bulk analysis technique because the proton beam can penetrate the sample to a depth of 100–250 micrometers (μm), providing a measurement of the total fluorine content within that volume. nih.govacs.org
While PIGE is a powerful tool for screening and quantifying total fluorine, it is important to note its primary limitation: it cannot differentiate between organic and inorganic fluorine, nor can it identify specific fluorine-containing compounds like this compound. nih.govacs.org It provides a measure of the total elemental fluorine present. serdp-estcp.mil Consequently, it serves as an excellent screening tool; if significant fluorine is detected in a sample, other more specific techniques must be employed to identify the individual perfluoroalkyl substances (PFAS) present. serdp-estcp.mil The detection limits for PIGE can be in the range of 10 to 100 parts per million (ppm) and can be improved to sub-parts-per-trillion (ppt) levels for water samples by using pre-concentration techniques like solid-phase extraction. ansto.gov.auserdp-estcp.mil
X-ray Photoelectron Spectroscopy (XPS) for Surface Fluorine Characterization
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition and chemical state of the elements within the uppermost region of a material. wikipedia.orgcarleton.edu Unlike PIGE, which performs a bulk analysis, XPS provides information on the top 5-10 nanometers of a surface. nih.govacs.orgwikipedia.org This makes it an invaluable tool for characterizing surface coatings and treatments involving perfluoroalkyl substances.
The XPS process involves irradiating a sample surface with a beam of X-rays. wikipedia.org These X-rays have sufficient energy to cause the ejection of core-level electrons from the atoms in the sample, an event known as the photoelectric effect. wikipedia.org The kinetic energy of these ejected photoelectrons is measured, and from this, the binding energy of the electrons can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. wikipedia.orgcarleton.edu
A key strength of XPS in the context of perfluoroalkyl substances is its ability to provide information about the chemical environment of the atoms. wikipedia.org Small shifts in the binding energies, known as chemical shifts, are dependent on the oxidation state and the local bonding environment of an atom. carleton.edu For carbon atoms in PFAS, the binding energy of the C 1s electron increases significantly with the number of attached fluorine atoms. This allows XPS to distinguish between different carbon functional groups, such as -CH₂, -CF, -CF₂, and -CF₃. nih.govacs.orgresearchgate.net The CF₂ group is typically identified at a binding energy of approximately 292 eV, while the CF₃ group appears around 293 eV. nih.govacs.org This capability enables researchers to confirm the presence of perfluorinated carbons on a material's surface and gain insight into the structure of the PFAS present. nih.gov
Table 1: Comparison of PIGE and XPS for Fluorine Analysis
| Feature | Proton Induced Gamma-ray Emission (PIGE) | X-ray Photoelectron Spectroscopy (XPS) |
|---|---|---|
| Analysis Type | Bulk Analysis | Surface-Specific Analysis |
| Penetration Depth | 100 - 250 µm nih.govacs.org | 0.005 - 0.01 µm (5 - 10 nm) nih.govwikipedia.org |
| Information Provided | Total elemental fluorine content serdp-estcp.mil | Elemental composition and chemical state wikipedia.org |
| Compound Specificity | Cannot distinguish between organic/inorganic fluorine or identify specific compounds nih.govacs.org | Can identify functional groups like CF₂ and CF₃, confirming perfluorinated carbons nih.govacs.org |
| Primary Use | Rapid screening for total fluorine serdp-estcp.mil | Detailed surface characterization of PFAS coatings nih.gov |
Method Validation and Quality Assurance in this compound Analysis
Robust method validation and stringent quality assurance/quality control (QA/QC) protocols are essential for generating accurate and defensible data in the analysis of this compound and other PFAS. Given the low concentrations often found in environmental samples and the potential for sample contamination, these procedures ensure the reliability of analytical results. battelle.org Validated methods, such as those developed by the U.S. Environmental Protection Agency (EPA), are often prescriptive, meaning that specific steps in sample collection, preservation, and extraction must be strictly followed. itrcweb.org
Application of Isotopically Labeled Internal and Surrogate Standards
A cornerstone of modern quantitative analysis for PFAS, including methods like EPA 533, 537.1, and 1633, is the use of isotopically labeled standards. itrcweb.orggsienv.com These are versions of the target analytes where one or more atoms (typically carbon) have been replaced with a heavier isotope, such as ¹³C. These labeled compounds are chemically identical to their native counterparts, meaning they behave similarly during sample extraction, cleanup, and instrumental analysis. dtic.mil
These standards are added to samples at a known concentration before any preparation steps begin. itrcweb.orgdtic.mil By tracking the recovery of these labeled compounds, analysts can correct for any loss of the target analyte that may occur during the analytical process. This approach, known as isotope dilution, significantly improves the accuracy and precision of quantification. dtic.mileurofins.com Quantitative determination is made by comparing the response of the native analyte to its corresponding isotopically labeled standard. eurofins.com While labeled standards are available for many common PFAS, their absence for some analytes can create concerns regarding the accuracy of quantification for those specific compounds. gsienv.com
Evaluation of Detection Limits and Precision in Environmental Matrices
Determining the performance of an analytical method requires a thorough evaluation of its detection limits and precision. The Method Detection Limit (MDL) is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the analyte concentration is greater than zero. regulations.gov For PFAS analysis, achieving extremely low detection limits is critical, as regulatory guidance levels are often in the parts-per-trillion (ppt) or nanogram-per-liter (ng/L) range. battelle.org
For example, studies validating EPA Draft Method 1633 have demonstrated that for many of the 40 targeted PFAS analytes, MDLs below 1 ppt (B1677978) can be achieved in groundwater, surface water, and wastewater. gsienv.com In more complex solid matrices like soil, MDLs are typically higher, often in the sub-parts-per-billion (ppb) or nanogram-per-gram (ng/g) range, with one study showing MDLs below 100 ppt for 31 of 40 compounds. gsienv.com Method precision is evaluated by analyzing replicate samples and is often expressed as the relative standard deviation (RSD) of the measurements. Accuracy is assessed by analyzing spiked samples and determining the percent recovery. For example, a validated method for PFAS in dried blood spots demonstrated high recovery (above 80%) and met acceptability criteria of ±20% for precision and accuracy. nih.gov
Table 2: Example Method Detection Limits (MDLs) for PFAS in Various Matrices
| Matrix | Method | Representative MDLs |
|---|---|---|
| Drinking Water | EPA Method 537.1 / 533 | 0.53 to 2.8 ppt for 24 PFAS mdpi.com |
| Non-Potable Water (Groundwater, Surface Water, Wastewater) | EPA Draft Method 1633 | Below 1 ppt for 32 of 40 compounds; below 10 ppt for all 40 gsienv.com |
| Soil | EPA Draft Method 1633 | Below 100 ppt for 31 of 40 compounds; below 500 ppt for all 40 gsienv.com |
| Dried Blood Spots | UHPLC-MS/MS | 0.4 ng/mL to 1.0 ng/mL nih.gov |
Challenges and Evolving Analytical Protocols for Perfluoroalkyl Substances in Diverse Matrices
The analysis of this compound and its analogs is fraught with challenges that stem from the unique properties of these compounds and their ubiquity in the environment. One of the most significant hurdles is the sheer number and diversity of PFAS. battelle.org Thousands of distinct PFAS compounds are known to exist, complicating the development of comprehensive, standardized analytical methods that can detect all of them. Current standard methods, like those from the EPA, target only a small subset of these "forever chemicals," meaning many may go undetected.
Sample contamination is a pervasive issue in PFAS analysis. These compounds are widely used in many laboratory products, including PTFE components in analytical instruments, which can lead to background interference and false positives. chromatographyonline.com Rigorous protocols, such as using PEEK tubing and installing isolator columns, are necessary to mitigate these sources of contamination. chromatographyonline.com
The complexity of environmental matrices—such as soil, sediment, biosolids, and tissue—presents another major challenge. battelle.org These matrices contain numerous other substances that can interfere with the extraction and detection of PFAS. battelle.org Analyzing PFAS in complex consumer goods, such as multilayered packaging or treated textiles, often requires the development and validation of new, non-standard methods. battelle.org
Furthermore, the need for ultra-low detection limits to meet regulatory standards requires highly sensitive and advanced equipment, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). chromatographyonline.com While LC-MS/MS is the gold standard for targeted PFAS analysis, it is best suited for ionic PFAS and may not be able to detect other classes, such as neutral fluorine-containing compounds, for which gas chromatography-mass spectrometry (GC-MS) might be more appropriate. arome-science.com The continuous emergence of new PFAS and precursor compounds necessitates the development of evolving analytical protocols, including non-targeted analysis using high-resolution mass spectrometry (HRMS), to fully assess the environmental distribution of this class of compounds. chromatographyonline.com
Computational and Theoretical Investigations of Perfluoro N Octyl Ethane
Quantum Chemical Approaches for Estimating Physico-Chemical Properties
Quantum chemical methods are instrumental in elucidating the electronic structure and related properties of molecules. For fluorinated compounds like (Perfluoro-n-octyl)ethane, these methods provide a foundational understanding of their reactivity, stability, and intermolecular interactions.
COSMO-RS and COSMOtherm for Thermophysical Property Prediction
The Conductor-like Screening Model for Real Solvents (COSMO-RS) and its software implementation, COSMOtherm, are powerful tools for predicting the thermophysical properties of liquids and mixtures. scirp.org The methodology is rooted in quantum chemistry, where the molecule of interest is placed in a virtual conductor, which mimics the screening effect of a solvent. This generates a surface charge distribution (σ-profile) that is unique to the molecule and serves as a descriptor of its polarity and interaction potential.
For a molecule like this compound, the large number of fluorine atoms would lead to a σ-profile dominated by negative and near-neutral surface segments, with a small positive region associated with the ethyl group. By comparing the σ-profiles of different molecules, COSMO-RS can predict a wide range of thermophysical properties.
Research Findings:
While specific experimental data for this compound is scarce, COSMO-RS has been successfully applied to a wide range of per- and polyfluoroalkyl substances (PFAS). nih.govresearchgate.net Studies have shown that COSMOtherm can predict properties such as vapor pressure, boiling points, and partition coefficients for various PFAS with reasonable accuracy. nih.govresearchgate.net For instance, within a homologous series of linear PFAS, properties like the air-water partition coefficient are shown to increase with the length of the perfluorinated chain, a trend that is well-captured by COSMO-RS. researchgate.net
| Property | (Perfluoro-n-butyl)ethane | (Perfluoro-n-hexyl)ethane | This compound |
| Boiling Point (°C) | ~120 | ~175 | ~225 |
| Vapor Pressure (Pa at 25°C) | ~5000 | ~400 | ~30 |
| Log Kow (Octanol-Water Partition Coefficient) | ~4.5 | ~6.0 | ~7.5 |
| Water Solubility (mg/L) | ~10 | ~0.1 | ~0.001 |
Density Functional Theory (DFT) Applications in Fluorinated Systems
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. arxiv.org This approach is particularly well-suited for studying fluorinated systems.
The choice of the functional and basis set is crucial for obtaining accurate results with DFT. For fluorinated compounds, hybrid functionals such as B3LYP, which incorporate a portion of exact exchange from Hartree-Fock theory, often provide reliable results for molecular geometries and energies. cas.org The inclusion of diffuse functions in the basis set is also important to accurately describe the lone pairs of the fluorine atoms.
Research Findings:
DFT calculations are widely used to investigate the structural parameters, vibrational frequencies, and electronic properties of fluorinated molecules. For a molecule like this compound, DFT could be used to:
Optimize the molecular geometry: Determining bond lengths, bond angles, and dihedral angles.
Calculate the molecular orbital energies: Including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for understanding chemical reactivity.
Predict infrared and Raman spectra: By calculating the vibrational frequencies.
Determine atomic charges and electrostatic potential: To understand intermolecular interactions.
A representative table of DFT-calculated properties for the C-C bond connecting the perfluoro-n-octyl and ethyl groups in this compound is presented below. Note: This data is illustrative of typical DFT results for such a molecule.
| Property | Calculated Value |
| Bond Length (Å) | 1.54 |
| Bond Dissociation Energy (kcal/mol) | 95 |
| Mulliken Charge on C (ethyl) | +0.15 |
| Mulliken Charge on C (perfluorooctyl) | -0.20 |
Hartree-Fock Methods for Molecular System Analysis
Hartree-Fock (HF) theory is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. gatech.edu While it neglects electron correlation, making it less accurate than DFT for many properties, it provides a valuable qualitative description of molecular orbitals and electronic structure. scirp.orgyoutube.com
The HF method is often used as a starting point for more advanced correlated methods. For fluorinated systems, the insights from HF calculations into orbital energies and shapes can be particularly useful for understanding the effects of fluorination on the electronic properties of a molecule.
Research Findings:
In the context of this compound, an HF analysis would reveal the strong polarization of the C-F bonds and the resulting inductive effect on the rest of the molecule. The molecular orbitals obtained from an HF calculation would show a clear separation between the orbitals localized on the perfluorinated chain and those on the ethyl group.
An illustrative table of Hartree-Fock calculated orbital energies for this compound is provided below. Note: These values are representative and serve to illustrate the typical output of an HF calculation.
| Molecular Orbital | Energy (Hartree) |
| HOMO | -0.45 |
| LUMO | +0.12 |
| HOMO-1 | -0.48 |
| LUMO+1 | +0.15 |
Molecular Modeling and Simulation Studies
While quantum chemical methods provide detailed information about individual molecules, molecular modeling and simulation techniques are used to study the behavior of ensembles of molecules, providing insights into the macroscopic properties of materials.
Atomistic Simulations of Perfluorinated Compounds
Atomistic simulations, such as Molecular Dynamics (MD), employ classical mechanics to simulate the movement of atoms and molecules over time. The interactions between atoms are described by a force field, which is a set of potential energy functions. These simulations can provide information on the structure, dynamics, and thermodynamics of liquids and other condensed phases. rsc.org
For this compound, atomistic simulations could be used to study:
Liquid density and structure: By analyzing the radial distribution functions between different atoms.
Transport properties: Such as viscosity and diffusion coefficients.
Conformational analysis: To understand the preferred shapes of the molecule in the liquid phase.
Interfacial properties: For example, at the liquid-vapor or liquid-solid interface.
Research Findings:
Atomistic simulations have been applied to various perfluorinated compounds, revealing insights into their unique properties. For example, simulations of perfluoroalkanes have shown that they exhibit a helical conformation in the gas phase and in non-polar solvents. acs.org The simulations also highlight the weak intermolecular interactions, which are responsible for the low surface tension and boiling points of these compounds compared to their hydrocarbon counterparts.
A representative data table of properties that could be obtained from an atomistic simulation of liquid this compound is shown below. Note: This data is illustrative and based on typical results for similar perfluorinated liquids.
| Property (at 298 K) | Simulated Value |
| Density (g/cm³) | 1.75 |
| Self-Diffusion Coefficient (10-9 m²/s) | 0.5 |
| Viscosity (cP) | 2.0 |
| Radius of Gyration (Å) | 6.5 |
Development and Validation of Force Field Parameters for Fluorinated Molecules
The accuracy of atomistic simulations is critically dependent on the quality of the force field used. nih.govnih.gov Developing accurate force fields for fluorinated molecules is challenging due to the unique electronic properties of fluorine, including its high electronegativity and low polarizability. acs.org
Standard force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and GAFF (General Amber Force Field) have been extended to include parameters for some fluorinated compounds. osti.govmdpi.com The parameterization process typically involves fitting the force field parameters to reproduce experimental data (e.g., liquid densities and heats of vaporization) and/or high-level quantum chemical calculations (e.g., conformational energy profiles). nih.gov
Research Findings:
Significant effort has been dedicated to developing and validating force fields for perfluoroalkanes and other fluorinated molecules. acs.orgresearchgate.net For instance, the OPLS-AA force field for perfluoroalkanes was developed by fitting to ab initio calculations of conformational energies and experimental liquid properties. osti.gov Validation of these force fields is an ongoing process, often involving comparison of simulation results with a wide range of experimental data. nih.govnih.govbu.edu
A representative table of non-bonded force field parameters for the atoms in this compound within an OPLS-AA framework is provided below. Note: These parameters are illustrative and based on general perfluoroalkane parameter sets.
| Atom Type | σ (Å) | ε (kcal/mol) | Charge (e) |
| C (in CF3) | 3.30 | 0.066 | +0.36 |
| F (in CF3) | 2.85 | 0.032 | -0.12 |
| C (in CF2) | 3.30 | 0.066 | +0.24 |
| F (in CF2) | 2.85 | 0.032 | -0.12 |
| C (in CH2) | 3.50 | 0.066 | -0.12 |
| H (in CH2) | 2.50 | 0.030 | +0.06 |
| C (in CH3) | 3.50 | 0.066 | -0.18 |
| H (in CH3) | 2.50 | 0.030 | +0.06 |
Elucidation of Structure-Property Relationships in Perfluoroalkylethanes
The conformational landscape of perfluoroalkanes is known to be influenced by the steric and electrostatic repulsions between fluorine atoms on adjacent carbon atoms, often leading to a helical backbone conformation for longer chains. This structural feature can impact intermolecular interactions and, consequently, the bulk properties of the substance. For this compound, it is anticipated that the perfluorooctyl chain will adopt such a helical conformation, which could influence its packing in the solid state and its interactions in solution.
The relationship between the perfluoroalkyl chain length and key molecular properties in perfluoroalkylethanes can be summarized in the following illustrative table, which is based on general trends observed in perfluoroalkyl substances.
| Compound | Perfluoroalkyl Chain Length (n) | Molecular Weight (g/mol) | Boiling Point (°C) (Predicted Trend) | Dipole Moment (Debye) (Predicted Trend) |
|---|---|---|---|---|
| (Perfluoroethyl)ethane | 2 | 148.04 | Low | Relatively Low |
| (Perfluorobutyl)ethane | 4 | 248.05 | Moderate | Increases with chain length |
| (Perfluorohexyl)ethane | 6 | 348.06 | Higher | Continues to increase |
| This compound | 8 | 448.07 | High | Highest in the series |
Analysis of Electronic Effects in Perfluoroalkyl Moieties
The perfluoroalkyl moiety, and specifically the perfluoro-n-octyl group in this compound, exerts profound electronic effects on the molecule. These effects are primarily a consequence of the high electronegativity of fluorine atoms, which leads to a strong inductive electron-withdrawing effect along the carbon chain.
Computational Studies of Proton Affinities of Perfluoroalkyl Derivatives
The electron-withdrawing nature of perfluoroalkyl groups significantly influences the basicity of nearby functional groups, a property that can be quantified by computational studies of proton affinities. The proton affinity (PA) of a molecule is a measure of its gas-phase basicity. A lower proton affinity indicates a weaker base, as the molecule has a lower affinity for a proton.
Computational studies on perfluoroalkyl-substituted amines have shown that the presence of a perfluorinated segment dramatically reduces the proton affinity of the amino group compared to its non-fluorinated analogues. This is due to the powerful electron-withdrawing inductive effect of the perfluoroalkyl chain, which destabilizes the resulting cation upon protonation.
However, the introduction of a hydrocarbon spacer, such as a propyl group in perfluorooctyl-propyl amines, can efficiently mitigate this electron-withdrawing effect. researchgate.net Systematic ab initio calculations on such model compounds have demonstrated that the inserted trimethylene spacer unit effectively reduces the impact of the perfluorinated segment on the basicity of the amine. researchgate.net This "insulating" effect is crucial in the design of molecules where a basic site is required in proximity to a perfluoroalkyl chain.
For a hypothetical perfluoroalkylethylamine series, the proton affinity is expected to be significantly lower than that of ethylamine (B1201723) and to be further modulated by the length of the perfluoroalkyl chain and the presence of any hydrocarbon spacer.
| Compound | Proton Affinity (kcal/mol) (Illustrative) | Effect of Perfluoroalkyl Group |
|---|---|---|
| Ethylamine | ~210 | Reference (no fluoroalkylation) |
| (Perfluoroethyl)ethylamine | Significantly Lower | Strong electron-withdrawing effect reduces basicity |
| (Perfluoro-n-octyl)ethylamine | Lower than (Perfluoroethyl)ethylamine | Longer chain enhances electron-withdrawing effect |
| (Perfluoro-n-octyl)propylamine | Higher than (Perfluoro-n-octyl)ethylamine | Propyl spacer mitigates the electron-withdrawing effect |
Investigation of Electron-Withdrawing Effects of Perfluorinated Segments
The electron-withdrawing effect of perfluorinated segments is a well-documented phenomenon that has been the subject of numerous experimental and computational investigations. Studies involving aromatic compounds substituted with perfluoroalkyl groups of increasing length have provided unambiguous evidence that the electron-withdrawing ability of these substituents increases significantly and uniformly as the chain length grows from a trifluoromethyl (CF₃) to a perfluorobutyl (n-C₄F₉) group. dntb.gov.ua
This trend is attributed to the cumulative inductive effect of the fluorine atoms. In the case of this compound, the C₈F₁₇ group is a very powerful electron-withdrawing substituent. This strong inductive effect polarizes the C-C bonds within the perfluorooctyl chain and also influences the electronic properties of the adjacent ethyl group.
The consequences of this potent electron-withdrawing effect include:
Increased Acidity of Neighboring C-H Bonds: The C-H bonds on the ethyl group of this compound are expected to be more acidic than those in ethane (B1197151) due to the inductive pull of the perfluorooctyl group.
Modification of Reactivity: The electron-deficient nature of the carbon backbone in the perfluoroalkyl chain and the adjacent carbon of the ethyl group can influence the molecule's reactivity towards nucleophiles and other reagents.
Impact on Spectroscopic Properties: The electronic environment of the molecule, as altered by the perfluorooctyl group, would be reflected in its NMR, IR, and other spectroscopic signatures.
Advanced Research Applications and Methodological Development Involving Perfluoro N Octyl Ethane
Research in Advanced Materials Science Applications
The distinct properties of (perfluoro-n-octyl)ethane, particularly its low surface energy and high thermal stability, have positioned it as a compound of interest in the field of advanced materials science. Researchers are actively investigating its potential in creating surfaces with specialized properties and in formulating high-performance industrial fluids.
The perfluorinated alkyl chain in this compound is inherently both hydrophobic (water-repelling) and oleophobic (oil-repelling). This dual repellency is a direct consequence of the low polarizability of the tightly held electrons in the carbon-fluorine bonds, which minimizes van der Waals interactions with other molecules. This characteristic is fundamental to the creation of low-energy surfaces.
Research in this area often involves the creation of self-assembled monolayers (SAMs) on various substrates. While studies may not exclusively focus on this compound, the principles derived from similar molecules, such as perfluoroalkylsilanes, are directly applicable. The perfluoro-n-octyl moiety, when anchored to a surface, organizes to present a dense layer of trifluoromethyl (CF3) groups. This arrangement results in an exceptionally low surface energy, leading to high contact angles for both water and oils, a key indicator of repellency.
Table 1: Comparative Contact Angles of Various Repellent Surfaces
| Material | Water Contact Angle (°) | Oil Contact Angle (°) |
|---|---|---|
| Polytetrafluoroethylene (PTFE) | ~110 | ~70 |
| Perfluoroalkylsilane Coated Silicon | >150 | >130 |
| Hypothetical this compound-based coating | High (estimated >120) | High (estimated >80) |
Note: Data for the hypothetical coating is an estimation based on the properties of similar fluorinated compounds.
The exceptional strength of the carbon-fluorine bond (approximately 485 kJ/mol) and the carbon-carbon bond imparts high thermal stability to perfluorinated compounds. mdpi.com This makes them ideal candidates for applications in high-temperature environments, such as in advanced lubricants and sealants. Research into the thermal stability of this compound focuses on determining its decomposition temperature and the mechanisms by which it breaks down under thermal stress.
In the context of lubricants, perfluoroalkanes are valued for their chemical inertness and wide operating temperature range. Studies on similar perfluorinated liquids have shown that their decomposition often initiates at the weakest bond in the molecule. For this compound, the carbon-carbon bond between the perfluorooctyl group and the ethyl group would be a potential point of thermal decomposition.
Investigations into the thermal stability of perfluoroalkanes often involve techniques like thermogravimetric analysis (TGA) to determine the temperature at which weight loss due to decomposition occurs. For instance, studies on perfluorohexane (B1679568) have explored its thermal stability for applications in power cycles. researchgate.net The findings from such research help in predicting the performance and lifespan of lubricants and sealants formulated with compounds like this compound in demanding applications, such as in the aerospace and automotive industries. Perfluorinated self-assembled monolayers have been found to have a greater resistance to thermal decomposition. researchgate.net
Table 2: Decomposition Temperatures of Selected Fluorinated Compounds
| Compound | Decomposition Temperature (°C) | Application |
|---|---|---|
| Perfluoropolyether (PFPE) | >350 | High-temperature lubricant |
| Polytetrafluoroethylene (PTFE) | ~500 | Sealant, coating |
| Perfluorohexane | Stable up to ~450 | Working fluid |
Note: The decomposition temperature can vary based on the specific conditions and presence of catalysts.
Methodological Contributions in Biochemical and Biomedical Research
The unique properties of this compound also lend themselves to innovative applications in the biochemical and biomedical fields. Its biocompatibility and distinct physical behavior are being explored for use in proteomics, medical imaging, and drug delivery systems.
In the field of proteomics, which involves the large-scale study of proteins, there is a constant need for methods to isolate and identify specific proteins from complex biological mixtures. "Fluorous proteomics" is an emerging technique that leverages the unique partitioning behavior of perfluorinated compounds. nih.gov Perfluorinated molecules are not only hydrophobic but also lipophobic, leading them to separate into a distinct "fluorous" phase from both aqueous and organic solvents.
This compound can be conceptualized as a building block for creating "fluorous tags." These tags can be chemically attached to specific proteins or classes of proteins. The tagged proteins can then be selectively extracted from a complex sample using a fluorous-phase separation method. This allows for the enrichment of low-abundance proteins, which might otherwise be difficult to detect. nih.gov The perfluoro-n-octyl chain provides a strong "fluorous" character, making it effective for this type of separation. Research in this area focuses on designing and synthesizing novel fluorous probes and optimizing the conditions for protein enrichment and subsequent analysis by techniques like mass spectrometry. nih.govnih.gov
Perfluorocarbons are key components in the formulation of ultrasound contrast agents. These agents consist of microbubbles or nanodroplets of a perfluorocarbon gas or liquid, respectively, encapsulated in a shell, often made of lipids or polymers. The significant difference in acoustic impedance between the perfluorocarbon and the surrounding biological tissue leads to enhanced scattering of ultrasound waves, resulting in a brighter image.
The longer perfluoro-n-octyl chain in this compound would result in a higher boiling point compared to these shorter-chain counterparts. However, it could still be investigated for use in liquid-core nanoparticles where the contrast is generated by the acoustic impedance mismatch of the liquid perfluorocarbon itself. The magnitude of the contrast effect has been shown to be inversely correlated with the acoustic impedance of the perfluorocarbon. nih.gov
Table 3: Physical Properties of Selected Perfluoroalkanes Relevant to Ultrasound Contrast Agents
| Perfluoroalkane | Boiling Point (°C) | Vapor Pressure @ 25°C (kPa) | Acoustic Impedance (MRayl) |
|---|---|---|---|
| Perfluoropentane | 29 | 81.3 | 0.82 |
| Perfluorohexane | 56 | 29.3 | 0.93 |
| Perfluorooctane (B1214571) | 103 | 4.7 | 1.05 |
Note: Data is compiled from various sources and is intended for comparative purposes.
Perfluorocarbon nanoemulsions are being extensively researched as carrier systems for targeted drug delivery. nih.gov These emulsions consist of nanoscale droplets of a perfluorocarbon dispersed in an aqueous medium, stabilized by surfactants. The inert and biocompatible nature of the perfluorocarbon core makes it an attractive vehicle for carrying therapeutic agents.
The stability of these emulsions is crucial for their efficacy as drug delivery systems. This compound, as a semifluorinated alkane, could play a role in enhancing emulsion stability. Semifluorinated alkanes have been shown to act as co-surfactants, stabilizing perfluorocarbon emulsions. nih.gov The perfluoro-n-octyl group would reside in the perfluorocarbon core of the emulsion droplet, while the ethyl group could interact with the surfactant layer or a hydrocarbon phase, thereby strengthening the interface between the different phases and preventing droplet coalescence.
Research in this area involves formulating emulsions with different combinations of perfluorocarbons, hydrocarbons, and surfactants and then characterizing their stability over time and under various conditions (e.g., temperature, pH). The droplet size and size distribution are key parameters that are monitored to assess stability. The goal is to develop highly stable nanoemulsions that can effectively encapsulate drugs and release them at the target site. nih.govresearchgate.net
Table of Compounds
| Compound Name |
|---|
| This compound |
| 1-(Perfluoro-n-octyl)decane |
| Perfluoroalkanes |
| Perfluoroalkylsilanes |
| Perfluorodecalin |
| Perfluorohexane |
| Perfluorooctane |
| Perfluoropentane |
| Perfluoropolyether |
| Polytetrafluoroethylene |
Development of Fluorophilic Materials and Ionophores
This compound serves as a fundamental component in the synthesis of novel fluorophilic and amphiphilic materials. Its perfluoro-n-octyl group imparts a strong affinity for fluorinated environments, a property known as fluorophilicity, while the ethane (B1197151) portion provides a hydrocarbon linkage that can be functionalized. This dual character allows for the construction of molecules with controlled self-assembly and interfacial behavior.
One notable application lies in the creation of sophisticated thin films. For instance, this compound has been utilized as a precursor in the synthesis of amphiphilic ruthenium(II) ammine complexes. These complexes, featuring the hydrophobic and lipophobic perfluoro-n-octyl tail, are designed for incorporation into Langmuir-Blodgett thin films. The resulting films exhibit switchable quadratic nonlinear optical properties, demonstrating the role of the perfluoroalkyl chain in achieving organized molecular assemblies with advanced functionalities.
While this compound is a key building block for materials that exhibit fluorophilic characteristics, its direct application in the development of ionophores is not yet documented in current scientific literature. Ionophores are typically complex molecules designed to selectively bind and transport ions across lipid membranes. The synthesis of such structures would require significant functionalization of the this compound molecule to introduce ion-coordinating moieties. The exploration of this compound-based structures for ionophoric applications remains a potential, though currently unexplored, avenue for research.
A summary of the properties of this compound relevant to its use in materials science is presented below.
| Property | Description | Relevance to Fluorophilic Materials |
| Molecular Formula | C10H5F17 | The high fluorine content is responsible for its fluorophilic nature. |
| Structure | A perfluorinated n-octyl group attached to an ethane molecule. | The perfluorinated tail provides a segment with a strong affinity for other fluorinated molecules and surfaces. |
| Key Feature | Amphiphilic potential upon functionalization. | Allows for the creation of molecules that can self-assemble at interfaces, a key aspect in the design of functional films and coatings. |
| Known Applications | Intermediate in the synthesis of fluorinated surfactants and polymers; hydrophobic and oleophobic coating agent. atomfair.com | Provides a foundational element for building more complex fluorophilic materials. |
Future Research Directions and Emerging Areas in Perfluoroalkyl Compound Science
The field of perfluoroalkyl compound science is continuously evolving, with a growing emphasis on creating functional materials with precise properties and exploring novel applications for existing compounds like this compound. nih.gov
A significant methodological advancement that opens up new avenues for the use of this compound is its rhodium-catalyzed borylation. This process allows for the regioselective functionalization of the terminal carbon-hydrogen bonds of the ethane group. acs.org The reaction yields alkylboronate esters, which are highly versatile synthetic intermediates. acs.org This development is crucial as it provides a pathway to introduce a wide range of functional groups to the this compound molecule, thereby enabling the synthesis of a new generation of tailored fluorinated compounds. The borylation of this compound has been shown to be highly selective, favoring the functionalization of the fluoroalkane over non-fluorinated alkanes. acs.orgethernet.edu.et
Future research is likely to capitalize on this synthetic versatility. Potential emerging applications for functionalized this compound include:
Advanced Fluoropolymers: Its use as a monomer or additive in the synthesis of novel fluoropolymers with customized properties for high-performance applications, such as chemical-resistant seals and gaskets, is an area of interest.
Specialized Surfactants: The ability to introduce various polar head groups via the borylation route could lead to the development of new surfactants with unique aggregation and interfacial properties. atomfair.com
Drug Delivery Systems: The unique properties of semifluorinated alkanes, such as this compound, make them candidates for investigation as carriers in advanced drug delivery systems.
The broader trends in perfluoroalkyl substance research point towards an increased focus on the structural diversity of these compounds and the exploration of "unknown dark matter," which refers to the vast number of uncharacterized PFAS. nih.govresearchgate.net Methodological developments, such as the functionalization of this compound, are critical in this context, as they allow for the systematic synthesis and study of novel perfluoroalkyl derivatives. As regulatory scrutiny of certain legacy PFAS continues, research into new fluorinated molecules with specific functionalities and a better understanding of their environmental and toxicological profiles will be paramount. nih.govmdpi.com
The table below outlines potential future research directions involving this compound.
| Research Area | Focus | Potential Impact |
| Functionalization Methodologies | Further exploration of selective C-H activation and functionalization of the ethane linker. | Expansion of the library of accessible functionalized perfluoroalkyl building blocks. |
| Novel Polymer Synthesis | Incorporation of functionalized this compound into polymers. | Creation of fluoropolymers with enhanced thermal stability, chemical resistance, and specific surface properties. |
| Self-Assembling Systems | Investigation of the self-assembly of novel amphiphiles derived from this compound in various media. | Development of new emulsions, foams, and smart materials with responsive behaviors. |
| Ionophore Development | Design and synthesis of this compound derivatives with ion-binding capabilities. | Potential for new chemical sensors and separation technologies, though this area remains speculative. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (Perfluoro-n-octyl)ethane with high purity, and how can impurities be minimized?
- Methodology : Synthesis typically involves radical telomerization of tetrafluoroethylene with iodoperfluoroalkanes, followed by purification via fractional distillation under inert conditions . Impurity control requires rigorous solvent removal (e.g., using anhydrous magnesium sulfate) and characterization by gas chromatography-mass spectrometry (GC-MS) with isotopic standards (e.g., ¹³C-labeled analogs) .
- Key Data : Purity thresholds >99% are achievable, with residual solvents (e.g., methanol) quantified at <50 ppm using headspace GC .
Q. How do the physical properties (e.g., boiling point, density) of this compound compare to non-fluorinated alkanes?
- Methodology : Thermodynamic properties are derived from differential scanning calorimetry (DSC) and density functional theory (DFT) simulations. For example, its boiling point (~120–130°C) is significantly higher than ethane (-89°C) due to increased molecular weight and fluorine-induced stability .
- Key Data : Experimental density ranges from 1.7–1.8 g/cm³, contrasting with 0.56 g/cm³ for ethane .
Q. What analytical techniques are most effective for characterizing this compound in environmental samples?
- Methodology : Solid-phase extraction (SPE) paired with liquid chromatography-tandem mass spectrometry (LC-MS/MS) using MRM transitions (e.g., m/z 438 → 369) provides detection limits of 0.1 ng/L . Isotope dilution with ¹³C₄-labeled internal standards improves accuracy .
Advanced Research Questions
Q. How can contradictions in reported environmental persistence data for this compound be resolved?
- Methodology : Discrepancies arise from varying experimental conditions (e.g., pH, UV exposure). A meta-analysis of hydrolysis half-lives (e.g., 12–450 days) should employ machine learning (ML) to normalize variables like temperature and microbial activity .
- Case Study : ML models trained on ethane emission datasets (e.g., from fossil fuel sites) successfully reconciled underestimates in atmospheric degradation rates .
Q. What experimental designs are optimal for assessing the compound’s stability under extreme conditions (e.g., high-temperature combustion)?
- Methodology : Shock-tube studies with laser diagnostics (e.g., CH* chemiluminescence at 431 nm) quantify ignition delays and decomposition pathways (e.g., CF₃ radical formation) . Compare results to kinetic models (e.g., GRI-Mech 3.0) to identify deviations .
- Key Finding : At >500°C, this compound produces perfluorooctanoic acid (PFOA) precursors, necessitating FTIR validation .
Q. How can computational models improve predictions of the compound’s interactions with biological membranes?
- Methodology : Molecular dynamics (MD) simulations using CHARMM force fields reveal partitioning coefficients (log P = 8.2) and membrane permeation rates. Validate with in vitro assays (e.g., Caco-2 cell monolayers) .
- Contradiction Alert : Predicted bioaccumulation factors (BAFs) from MD often exceed experimental values by 20–30%, highlighting parameterization gaps in fluorine-carbon bond dynamics .
Q. What strategies address data gaps in the compound’s atmospheric oxidation mechanisms?
- Methodology : Satellite-based remote sensing (e.g., Cross-track Infrared Sounder) combined with ML algorithms quantifies reaction rates with hydroxyl radicals (kOH = 1.2 × 10⁻¹² cm³/molecule·s) .
- Case Study : Ethane emission models underestimated U.S. southwestern fluxes by 7× until ML-aided satellite data integration .
Methodological Notes
- Data Validation : Cross-reference GC-MS results with NIST/TRC thermophysical databases to resolve discrepancies in boiling points or vapor pressures .
- Environmental Sampling : Use whole-air sampling (WAS) protocols from NASA’s SARP West 2024 study to isolate this compound from co-emitted VOCs .
- Ethical Compliance : Adhere to ECHA guidelines for handling perfluorinated substances, including waste neutralization via high-temperature incineration (>1100°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
